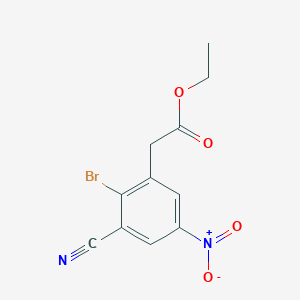
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate (EBCNP) is an organic compound comprised of two cyclic molecules: an ethyl group and a nitrophenylacetate group. It is a colorless liquid with a melting point of -8°C and a boiling point of 73.5°C. It is soluble in water and polar solvents, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a reactant in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of nitro compounds, as a solvent in the preparation of metal complexes, and as an inhibitor in the production of dyes.
Mécanisme D'action
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate is an electron-rich compound, meaning that it can donate and accept electrons. This allows it to act as a Lewis acid or a Lewis base, depending on the reaction. As a Lewis acid, it can form complexes with other molecules, while as a Lewis base, it can react with other molecules to form covalent bonds.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has been studied for its potential to inhibit the growth of certain cancer cells and to reduce the toxicity of certain drugs. In addition, it has been shown to reduce the levels of certain enzymes in the body, which can help to regulate metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time without decomposition. It is also readily soluble in water and polar solvents, making it easy to work with in the lab. However, it can be toxic in high concentrations, and the reaction conditions must be carefully monitored to ensure safety.
Orientations Futures
There are several potential future directions for research involving Ethyl 2-bromo-4-cyano-3-nitrophenylacetate. These include further studies of its anti-inflammatory, anti-bacterial, and anti-viral properties, as well as its potential to inhibit the growth of certain cancer cells. In addition, further research could investigate its potential to reduce the toxicity of certain drugs, and its ability to reduce the levels of certain enzymes in the body. Finally, research could focus on the development of new methods for synthesizing Ethyl 2-bromo-4-cyano-3-nitrophenylacetate, as well as its potential applications in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-9(15)5-7-3-4-8(6-13)11(10(7)12)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNETVCWUNZREFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















